
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H12O2Cl2 and a molecular weight of 283.15 g/mol . This compound is characterized by the presence of two 3-chlorophenyl groups attached to a 1,2-ethanediol backbone. The (1S,2S) notation indicates the specific stereochemistry of the molecule, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediol, 1,2-bis(4-chlorophenyl)-: Similar structure but with chlorine atoms in the para position.
1,2-Ethanediol, 1,2-bis(2-chlorophenyl)-: Similar structure but with chlorine atoms in the ortho position.
1,2-Ethanediol, 1,2-bis(3-bromophenyl)-: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- is unique due to its specific stereochemistry and the presence of chlorine atoms in the meta position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
671808-86-9 |
|---|---|
Molekularformel |
C14H12Cl2O2 |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
(1S,2S)-1,2-bis(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H/t13-,14-/m0/s1 |
InChI-Schlüssel |
YDXBEARQILYLAN-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)[C@@H]([C@H](C2=CC(=CC=C2)Cl)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
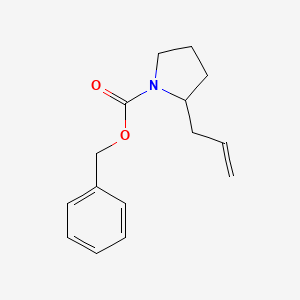
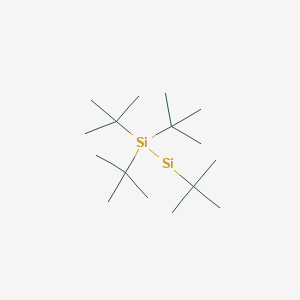
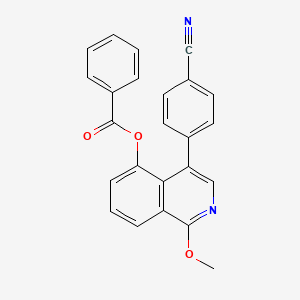
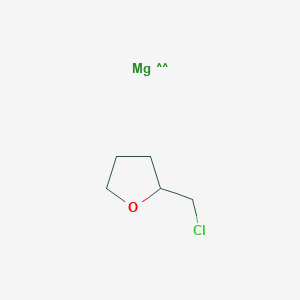
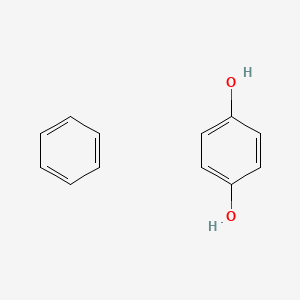
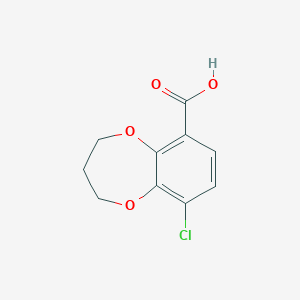
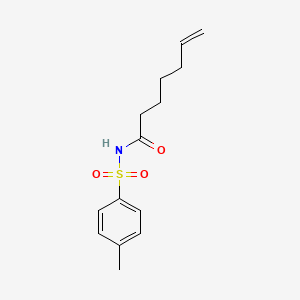
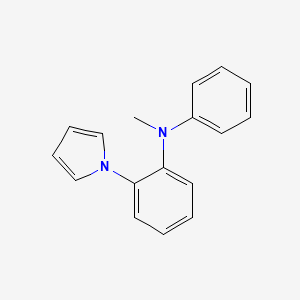
![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
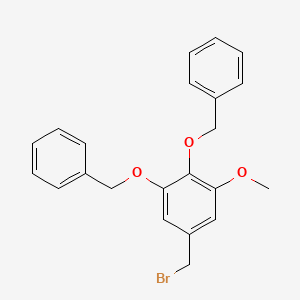
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
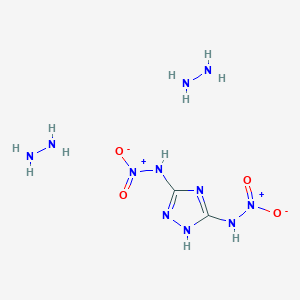
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
